3-(Ethoxymethyl)thiophene
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Overview
Description
3-(Ethoxymethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an ethoxymethyl group at the third position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the use of automated systems allows for precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
3-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring structure.
2-(Ethoxymethyl)thiophene: A positional isomer with the ethoxymethyl group at the second position.
3-(Methoxymethyl)thiophene: A similar compound with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
3-(Ethoxymethyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethoxymethyl group at the third position can enhance its solubility in organic solvents and modify its electronic properties, making it suitable for various applications in materials science and medicinal chemistry .
Properties
CAS No. |
128295-89-6 |
---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(ethoxymethyl)thiophene |
InChI |
InChI=1S/C7H10OS/c1-2-8-5-7-3-4-9-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
PYZDZZWSZBQELO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CSC=C1 |
Origin of Product |
United States |
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